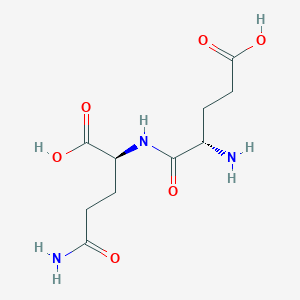

Glutamylglutamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glutamylglutamine is a dipeptide composed of glutamic acid and glutamine. It is a stable analogue of glutamine, which is a non-essential amino acid involved in various metabolic processes. This compound is synthesized by the enzymatic action of γ-glutamyltranspeptidase, which transfers the γ-glutamyl group to glutamine, forming the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The enzymatic synthesis of glutamylglutamine involves the use of γ-glutamyltranspeptidase from Escherichia coli. The optimal reaction conditions include a pH of 10.5, a temperature of 37°C, and a reaction time of 7 hours. The maximum yield of this compound (110 mM) is obtained using 250 mM L-glutamine and 1.1 U γ-glutamyltranspeptidase per milliliter .

Industrial Production Methods: Industrial production of this compound can be scaled up using bioreactors that maintain the optimal reaction conditions. The use of recombinant γ-glutamyltranspeptidase can enhance the efficiency and yield of the production process. Continuous monitoring and control of pH, temperature, and enzyme concentration are crucial for maximizing the yield.

Chemical Reactions Analysis

Types of Reactions: Glutamylglutamine primarily undergoes transpeptidation reactions catalyzed by γ-glutamyltranspeptidase. It can also participate in hydrolysis reactions where the γ-glutamyl bond is cleaved .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include L-glutamine and γ-glutamyltranspeptidase. The reaction conditions involve a basic pH, moderate temperature, and sufficient reaction time to ensure complete conversion.

Major Products Formed: The major product formed from the enzymatic reaction is this compound itself. In hydrolysis reactions, the products include glutamic acid and glutamine.

Scientific Research Applications

Glutamylglutamine has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a stable analogue of glutamine in studies related to amino acid metabolism and protein synthesis. In medicine, it is explored for its potential therapeutic benefits in conditions requiring enhanced glutamine stability and solubility .

Mechanism of Action

The mechanism of action of glutamylglutamine involves its role as a substrate for γ-glutamyltranspeptidase. The enzyme catalyzes the transfer of the γ-glutamyl group to other amino acids or peptides, forming new γ-glutamyl compounds. This process is crucial for the metabolism of glutathione and other γ-glutamyl compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to glutamylglutamine include other γ-glutamyl derivatives such as γ-glutamylcysteine and γ-glutamylglycine. These compounds share the γ-glutamyl group but differ in the amino acid or peptide attached to it .

Uniqueness: this compound is unique due to its stability and solubility compared to glutamine. The γ-glutamylation improves its solubility in water and decreases its plasma clearance rate, making it a valuable compound for therapeutic and nutritional applications .

Properties

CAS No. |

26848-14-6 |

|---|---|

Molecular Formula |

C10H17N3O6 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H17N3O6/c11-5(1-4-8(15)16)9(17)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 |

InChI Key |

MGHKSHCBDXNTHX-WDSKDSINSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)

![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)

![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)

![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)

![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)

![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)

![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)

![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)